molecular formula C10H17Cl3FN3 B2890702 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride CAS No. 1707367-66-5

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Cat. No.: B2890702
CAS No.: 1707367-66-5
M. Wt: 304.62
InChI Key: GDJXQFCVBKATAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a fluorinated pyridine derivative with a piperidine substituent. Its molecular formula is C₁₀H₁₄FN₃·3HCl, and molecular weight is 195.24 g/mol (free base) . The compound features a pyridine ring substituted with a fluorine atom at position 3 and a piperidin-4-yl group attached to the amine at position 4. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

3-fluoro-N-piperidin-4-ylpyridin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.3ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;;/h3,6-8,12H,1-2,4-5H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJXQFCVBKATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=NC=C2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluoro-4-nitropyridine

Fluorination of 4-nitropyridine using Selectfluor® or KF in the presence of a palladium catalyst yields 3-fluoro-4-nitropyridine. Subsequent reduction with H₂/Pd-C or NaBH₄ converts the nitro group to an amine, producing 3-fluoro-4-aminopyridine.

Coupling with Piperidin-4-amine

The SNAr reaction proceeds under microwave-assisted conditions:

  • Reagents : 3-Fluoro-4-aminopyridine, N-Boc-piperidin-4-amine, trifluoroacetic acid (TFA), iPrOH.
  • Conditions : 105°C for 2–4 h under microwave irradiation.
  • Deprotection : Treatment with 4 N HCl in dioxane removes the Boc group, yielding the free base.
  • Salt Formation : Precipitation with HCl gas in ethanol generates the trihydrochloride salt.

Key Data :

Step Yield (%) Purity (HPLC)
Fluorination 65–70 90
SNAr Coupling 45–50 85
Deprotection/Salt Form 80–85 95

Synthetic Route 2: Buchwald-Hartwig Amination

Preparation of 4-Bromo-3-fluoropyridine

Direct bromination of 3-fluoropyridine using N-bromosuccinimide (NBS) under radical conditions affords 4-bromo-3-fluoropyridine.

Cross-Coupling with N-Boc-piperidin-4-amine

A palladium-catalyzed coupling optimizes C–N bond formation:

  • Catalyst : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene or dioxane.
  • Temperature : 100–110°C for 12–18 h.

Workflow :

  • Coupling of 4-bromo-3-fluoropyridine with N-Boc-piperidin-4-amine.
  • Acidic deprotection (HCl/dioxane) to remove Boc.
  • Salt formation via HCl saturation in ethanol.

Reaction Optimization :

Parameter Optimal Value
Catalyst Loading 5 mol%
Temperature 105°C
Time 16 h
Yield 55–60%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, NH₂), 3.45–3.60 (m, 2H, piperidine-H), 2.95–3.10 (m, 2H, piperidine-H), 1.80–2.00 (m, 4H, piperidine-H).
  • ¹³C NMR : δ 158.9 (C-F), 150.2, 135.7, 122.4 (pyridine), 54.3, 45.6 (piperidine).
  • MS (ESI) : m/z 210.1 [M+H]⁺ (free base), 304.6 [M+H]⁺ (trihydrochloride).

Purity and Stability

  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Stability : Stable at −20°C for 24 months; hygroscopic in trihydrochloride form.

Comparative Evaluation of Synthetic Methods

Parameter SNAr Route Buchwald Route
Total Yield 30–35% 25–30%
Reaction Time 6–8 h 18–24 h
Scalability Moderate High
Cost Efficiency High Low (Pd catalysts)

The SNAr route offers faster reaction times but lower overall yields due to competing side reactions. Conversely, the Buchwald method provides better regioselectivity but requires expensive palladium catalysts.

Industrial-Scale Considerations

Commercial synthesis (e.g., Combi-Blocks, Inc.) employs a hybrid approach:

  • Large-Scale Fluorination : Continuous flow reactors for safer handling of fluorinating agents.
  • Automated Coupling : Microwave reactors to accelerate SNAr reactions.
  • Salt Formation : Crystallization under controlled pH and temperature to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aqueous HCl, sodium hydrogen carbonate, and catalytic hydrogenation agents . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different amine and nitro compounds .

Scientific Research Applications

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in its biological activity, influencing its binding affinity and selectivity for target proteins. The piperidine moiety is also essential for its pharmacological effects, contributing to its overall efficacy and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Relevance References
This compound C₁₀H₁₄FN₃·3HCl 195.24 (free base) Fluorine at pyridine C3; trihydrochloride salt. Potential antimicrobial/antiviral activity (inferred from analogs).
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride C₁₀H₁₄FN₃·3HCl 195.24 (free base) Fluorine at pyridine C3, but amine at pyridine C2 (positional isomer). Not reported; positional isomers often differ in target binding.
3-Fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride C₁₁H₁₆FN₃·2HCl 294.22 (salt) Piperidin-4-yl group connected via methylene bridge; dihydrochloride salt. Improved lipophilicity due to methylene spacer; salt form affects solubility.
2-Methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride C₁₂H₁₉N₃O·2HCl 294.22 (salt) Methoxy substituent at pyridine C2; methylene bridge to piperidine. Methoxy groups modulate electronic properties and metabolic stability.
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine (CAS 626217-79-6) C₁₂H₁₉N₃ 205.30 Pyridine C3 substitution; methyl group on piperidine nitrogen. Methylation alters basicity and pharmacokinetics.
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride (CAS 1349716-99-9) C₁₁H₁₇N₃·3HCl 236.14 (free base) Pyridine C3 substitution; trihydrochloride salt. Similar salt form but different substitution pattern may affect receptor interaction.

Key Comparative Insights

Positional Isomerism :

  • The compound 3-fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (pyridine C2 amine) differs from the target compound in amine positioning. Such isomers often exhibit divergent binding affinities due to altered spatial interactions .

Substituent Effects: Fluorine at pyridine C3 enhances metabolic stability and electron-withdrawing properties compared to methoxy or methyl groups. This increases resistance to oxidative degradation .

Salt Forms :

  • Trihydrochloride salts (e.g., target compound vs. dihydrochloride analogs) generally exhibit higher aqueous solubility, critical for in vitro assays and formulation .

Biological Activity: Analogs like DMPI and CDFII (piperidin-4-yl derivatives with fluorinated aromatics) demonstrate synergism with carbapenems against methicillin-resistant S. Pyridin-4-amine derivatives (e.g., thiazolidinones in ) show anti-HIV activity, implying possible virological applications .

Research Implications

  • Drug Design : Fluorine and piperidine moieties are common in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to modulate hydrogen bonding and hydrophobic interactions .
  • SAR Studies : Structural variations (e.g., salt forms, substituent positions) highlight the need for systematic structure-activity relationship (SAR) studies to optimize efficacy and safety.

Biological Activity

3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride (CAS No. 1707367-66-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

  • Molecular Formula : C10H17Cl3FN3
  • Molecular Weight : 231.7 g/mol
  • IUPAC Name : 3-fluoro-N-piperidin-4-ylpyridin-4-amine; trihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom in the structure enhances the compound's binding affinity to target proteins, while the piperidine moiety contributes to its pharmacological effects. The compound is believed to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effective results, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The compound's efficacy varies across different cancer types, warranting further investigation into its selectivity and potency .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in several cancer cell lines
Mechanism InsightsModulates signaling pathways related to cell survival and death

Case Study: Anticancer Activity

In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers reported a dose-dependent inhibition of cell growth. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Applications in Drug Discovery

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Potential development for treating bacterial infections.
  • Cancer Therapeutics : Investigated for use in oncology due to its anticancer properties.
  • Inflammatory Diseases : Ongoing research into its role in modulating inflammatory responses .

Q & A

Q. Q1. What are the recommended methods for synthesizing 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride?

A1. The synthesis typically involves nucleophilic substitution between fluorinated pyridine derivatives and piperidin-4-amine under controlled conditions. For example:

  • Step 1 : React 3-fluoropyridin-4-yl chloride with piperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine.
  • Step 2 : Purify the product via column chromatography and convert it to the trihydrochloride salt using HCl gas or aqueous HCl .
  • Validation : Confirm purity via HPLC (>95%) and structural identity via 1^1H NMR and mass spectrometry .

Q. Q2. How can the solubility and stability of this compound be optimized for biological assays?

A2.

  • Solubility : The trihydrochloride salt form enhances aqueous solubility. For in vitro assays, dissolve in PBS (pH 7.4) or DMSO (≤0.1% v/v) to avoid precipitation. Pre-warm solutions to 37°C if necessary .
  • Stability : Store lyophilized powder at -20°C under inert gas (argon). Avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24–48 hours under assay conditions .

Advanced Research Questions

Q. Q3. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

A3. Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement):

  • Crystallization : Grow crystals via vapor diffusion using ethanol/water mixtures.
  • Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters and validate using R-factor convergence (<5%). Address disorder in the piperidine ring using PART instructions in SHELXL .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorine substitution?

A4.

  • Analog Synthesis : Prepare analogs with halogen (Cl/Br) or hydrogen substitutions at the 3-fluoro position.
  • Biological Testing : Compare binding affinity (e.g., IC50_{50}) to target receptors (e.g., GPCRs) using radioligand assays.
  • Computational Modeling : Perform docking studies with Schrödinger Suite to quantify electrostatic contributions of fluorine to ligand-receptor interactions .
  • Data Interpretation : Correlate fluorine’s electronegativity with improved pharmacokinetic properties (e.g., metabolic stability) .

Q. Q5. How should contradictory data on biological activity be resolved?

A5. Contradictions may arise from assay variability or off-target effects. Mitigate via:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and positive controls.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP accumulation).
  • Meta-Analysis : Compare results with structurally related compounds (e.g., N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride) to identify conserved trends .

Q. Q6. What safety precautions are critical when handling this compound in bulk quantities?

A6.

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
  • Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers.
  • Exposure Limits : Adhere to OSHA guidelines for hydrochloride salts (PEL: 15 mg/m³ for particulates). Monitor air quality with real-time sensors .

Q. Q7. How can metabolic pathways be elucidated using isotopic labeling?

A7.

  • Labeling : Synthesize 19^{19}F- or 13^{13}C-labeled analogs to track metabolic fate.
  • In Vivo Studies : Administer to rodent models and analyze plasma/tissue samples via LC-MS/MS.
  • Enzyme Identification : Use CYP450 inhibitors (e.g., ketoconazole) to identify oxidative metabolism routes .

Methodological Considerations

Q. Q8. What analytical techniques are most effective for characterizing batch-to-batch variability?

A8.

  • Purity : UPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-UV active impurities.
  • Counterion Verification : Ion chromatography for chloride content (theoretical: ~27.3% w/w for trihydrochloride).
  • Stoichiometry : Confirm via elemental analysis (C, H, N, Cl) and thermogravimetric analysis (TGA) for hydrate detection .

Q. Q9. How can computational tools predict off-target interactions?

A9.

  • Target Profiling : Use SwissTargetPrediction or SEA Search to identify potential off-targets.
  • Molecular Dynamics (MD) : Simulate binding to non-target kinases (e.g., EGFR) using AMBER or GROMACS.
  • Validation : Compare predictions with experimental kinase panel screens (e.g., Eurofins DiscoverX) .

Q. Q10. What strategies minimize racemization during synthesis of chiral analogs?

A10.

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the piperidine nitrogen.
  • Low-Temperature Reactions : Conduct alkylation steps at -78°C to prevent epimerization.
  • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.